N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide
Description
Molecular Features and Comparative Analysis
The compound’s molecular formula (C₁₉H₂₈ClN₂O) and weight (340.89 g/mol) reflect its moderate size, balancing solubility and bioavailability. A comparative analysis of structural analogs highlights its unique hybridization (Table 1).
Table 1: Structural Comparison of Piperidine-Acetamide Hybrids
| Compound | Molecular Formula | Key Features | Potential Target |
|---|---|---|---|
| This compound | C₁₉H₂₈ClN₂O | Chloroacetamide, isopropyl, benzyl piperidine | Enzymes, GPCRs |
| 2-Chloro-N-methyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide | C₁₀H₁₈ClN₂O | Methyl substituents, simplified piperidine | Ion channels |
| N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide | C₁₄H₂₂ClN₂O₂ | Cyclopropyl, dual acetamide groups | Proteases |
The isopropyl group in this compound introduces steric bulk, potentially reducing off-target interactions while stabilizing the molecule’s tertiary amine. The chloroacetamide’s α-chloro carbonyl group is positioned for nucleophilic substitution, a feature leveraged in covalent drug candidates targeting cysteine residues.
Conformational Dynamics and Binding Implications
The piperidine ring adopts a chair conformation, positioning the benzyl and acetamide groups in equatorial orientations to minimize steric strain. This spatial arrangement facilitates simultaneous engagement with hydrophobic pockets (via benzyl) and hydrogen-bonding networks (via acetamide). Molecular docking studies of analogous piperidine-chloroacetamide hybrids suggest that the chlorine atom enhances binding entropy by displacing ordered water molecules in enzymatic active sites.
Historical Evolution of Piperidine-Acetamide Hybrid Scaffolds in Drug Discovery
The rational design of this compound is rooted in decades of research on piperidine and acetamide derivatives. Piperidine, a saturated heterocycle, emerged as a privileged scaffold in CNS drug discovery due to its resemblance to endogenous neurotransmitters like dopamine and serotonin. Early examples include the antipsychotic haloperidol (1958), which features a piperidine core. The integration of acetamide groups gained traction in the 1990s, as seen in the antiepileptic drug levetiracetam, enhancing hydrogen-bonding capacity and metabolic stability.
Key Milestones in Hybrid Development
- 1980s–1990s : Piperidine derivatives were optimized for serotonin receptor (5-HT) antagonism, leading to drugs like ketanserin. Parallel work on chloroacetamides explored their use as alkylating agents in chemotherapy.
- Early 2000s : Hybridization efforts focused on combining piperidine’s pharmacokinetic advantages with acetamide’s target versatility. For example, donepezil, a piperidine-acetamide hybrid, became a first-line acetylcholinesterase inhibitor for Alzheimer’s disease.
- 2010s–Present : Covalent inhibitors incorporating chloroacetamide warheads entered clinical trials, exemplified by TEAD palmitoylation inhibitors targeting the Hippo pathway.
Table 2: Evolution of Piperidine-Acetamide Hybrids
| Era | Representative Compound | Therapeutic Area | Innovation |
|---|---|---|---|
| 1990s | Levetiracetam | Epilepsy | Acetamide-enhanced H-bonding |
| 2000s | Donepezil | Alzheimer’s disease | Piperidine-mediated CNS penetration |
| 2020s | TED-347 (chloroacetamide hybrid) | Cancer (Hippo pathway) | Covalent TEAD inhibition |
The chloroacetamide group’s resurgence in covalent drug discovery has revitalized interest in hybrids like this compound. Recent studies demonstrate that such compounds can allosterically modulate protein-protein interactions, as seen in TEAD-YAP1 inhibition. This represents a paradigm shift from traditional occupancy-based inhibition to reactive, mechanism-driven targeting.
Mechanistic Insights from Structural Analogs
Piperidine-acetamide hybrids exhibit diverse mechanisms depending on substituent patterns. For instance:
- N-Benzyl groups : Enhance binding to aromatic residues in GPCRs, as observed in 5-HT₆ receptor antagonists.
- Chloroacetamide : Forms irreversible bonds with catalytic cysteines in enzymes like monoamine oxidases (MAOs). In TEAD inhibitors, this warhead disrupts palmitoylation, a post-translational modification critical for transcriptional activity.
The stereoelectronic effects of the isopropyl group in this compound may further modulate residence time at target sites, balancing covalent engagement with off-rate kinetics.
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)16-9-6-10-19(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUSTUBRGWCJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147933 | |
| Record name | Acetamide, 2-chloro-N-(1-methylethyl)-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353946-74-3 | |
| Record name | Acetamide, 2-chloro-N-(1-methylethyl)-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353946-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(1-methylethyl)-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide typically involves multiple steps. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of a chloroacetamide group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Impact of Structural Differences
Heterocycle Core :
- Piperidine analogs (6-membered ring) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), which have higher ring strain. This affects solubility and binding interactions in biological systems .
- NMR studies (e.g., ) suggest that changes in heterocycle size alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating modified electronic environments .
Stereospecificity, as seen in the (S)-configured analog (CAS 1353997-01-9), may significantly influence chiral recognition in enzyme or receptor binding .
Alkyl Group Variations :
- Replacing isopropyl with cyclopropyl (e.g., compound 8 in ) introduces steric constraints and increased ring strain, which could modulate metabolic stability .
Biological Activity
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its structural characteristics, mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 322.9 g/mol. The compound features a piperidine ring substituted with a benzyl group and an isopropyl group, alongside a chloroacetyl moiety. This unique structure contributes to its reactivity and biological activity, particularly in neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The chloro substituent on the acetamide group allows for nucleophilic substitution reactions, enhancing its potential as a pharmacological agent.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its potential impact on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. These interactions suggest possible applications in treating neurological disorders such as anxiety and depression .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have highlighted that modifications to the piperidine ring or the chloroacetyl group can significantly affect the compound's potency and selectivity for various biological targets. For instance, the introduction of different alkyl or aryl substituents can enhance binding affinity to specific receptors, improving therapeutic efficacy .
Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound can modulate intracellular calcium levels in response to neurotransmitter stimulation, indicating its potential role as a neuromodulator .
- Animal Models : Animal studies have shown that administration of this compound leads to observable behavioral changes consistent with altered dopaminergic activity, suggesting its utility in modeling psychiatric conditions .
Case Studies
A notable case study involved the evaluation of this compound's effects on anxiety-like behavior in rodent models. The compound was administered at varying doses, revealing a dose-dependent reduction in anxiety behaviors measured by elevated plus maze tests. This suggests that it may function as an anxiolytic agent through modulation of serotonergic pathways .
Applications
The potential applications of this compound extend beyond neuropharmacology:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting neurological disorders.
- Chemical Biology : Used as a tool compound for investigating cellular processes and receptor interactions.
Q & A
Q. What are the established synthetic routes for N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide, and how is purity validated?
Synthesis typically involves multi-step reactions, such as alkylation of a piperidine precursor followed by chloroacetylation. For example, analogous compounds are synthesized via coupling reactions using reagents like chloroacetyl chloride under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Purity is validated using HPLC (≥95% purity) and structural confirmation via -NMR (e.g., characteristic peaks for benzyl, piperidinyl, and chloroacetamide groups) and mass spectrometry (exact mass matching theoretical values) .
Q. What safety protocols are critical when handling this compound in the lab?
Strict personal protective equipment (PPE) is required: nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. Storage conditions include airtight containers in干燥, cool environments (2–8°C) away from oxidizers and moisture. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .
Q. Which spectroscopic techniques are most effective for structural characterization?
- X-ray crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement), with R-factors <0.05 indicating high precision .
- NMR : -NMR identifies carbonyl (170–175 ppm) and chloroacetamide (40–45 ppm for CHCl) groups. -NMR detects piperidinyl protons (δ 1.5–3.0 ppm) and isopropyl splitting patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for the chloroacetylation step in synthesis?
Yields improve with slow addition of chloroacetyl chloride at 0°C to minimize side reactions (e.g., over-alkylation). Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency. Post-reaction, purification via column chromatography (hexane/ethyl acetate gradient) isolates the product with >80% yield .
Q. How should researchers resolve contradictions in biological activity data across studies?
Cross-validate assays using orthogonal methods:
- In vitro enzyme inhibition : Compare IC values from fluorometric and colorimetric assays (e.g., acetylcholinesterase inhibition studies) .
- Cellular toxicity : Use MTT and LDH assays to confirm cytotoxicity thresholds. Statistical analysis (e.g., ANOVA) identifies outliers due to assay-specific interference .
Q. What computational approaches predict binding interactions with neurological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like butyrylcholinesterase. Key parameters include binding energy (ΔG < −7 kcal/mol) and RMSD (<2 Å for stable ligand-receptor complexes) .
Q. Which in vitro assays assess metabolic stability in preclinical studies?
- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS over 60 minutes. High clearance (>50%) suggests rapid metabolism .
- CYP450 inhibition : Fluorescent probes (e.g., P450-Glo™) quantify isoform-specific inhibition (e.g., CYP3A4) to predict drug-drug interactions .
Q. How do stereochemical variations impact pharmacological activity?
Enantiomeric separation via chiral HPLC (e.g., Chiralpak IC column) followed by in vivo testing (e.g., rodent models) reveals differences in efficacy and toxicity. For example, (S)-enantiomers of analogous compounds show 10-fold higher receptor affinity than (R)-forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
